Home > Products > Screening Compounds P38191 > Toxoplasma P22 antigen
Toxoplasma P22 antigen - 133134-61-9

Toxoplasma P22 antigen

Catalog Number: EVT-1520242
CAS Number: 133134-61-9
Molecular Formula: C35H47N3O6
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Toxoplasma P22 Antigen is derived from the protozoan parasite Toxoplasma gondii, which is responsible for the disease known as toxoplasmosis. This antigen, specifically the Surface Antigen 2 (SAG2), plays a crucial role in the immune response and serological diagnosis of T. gondii infections. The antigen is significant in both acute and chronic phases of the disease, making it a valuable tool in clinical diagnostics.

Source and Classification

Toxoplasma gondii is primarily transmitted through oocysts shed by infected cats, which serve as the definitive host. The life cycle involves both sexual reproduction in felids and asexual reproduction in various warm-blooded animals, including humans. The P22 antigen is classified as a surface protein that can be expressed recombinantly in various systems, including Escherichia coli, for diagnostic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Toxoplasma P22 antigen typically involves recombinant DNA technology. The gene encoding the SAG2 protein is cloned into an expression vector and transformed into Escherichia coli. Following induction, the bacteria produce the antigen, which is then harvested and purified using chromatographic techniques to achieve high purity levels (greater than 95%) necessary for immunological assays .

Purification methods often include affinity chromatography, where a His-tagged version of the protein binds to nickel or cobalt ions, allowing for selective isolation of the target antigen from other bacterial proteins .

Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

The Toxoplasma P22 antigen participates in various biochemical reactions primarily related to immune responses. When introduced into a host organism, it can elicit the production of specific immunoglobulin G antibodies. This reaction forms the basis for serological tests such as enzyme-linked immunosorbent assays (ELISA), which detect anti-P22 antibodies in serum samples from infected individuals .

Mechanism of Action

Process and Data

The mechanism of action of Toxoplasma P22 antigen involves its role in modulating the host's immune response. Upon infection, T. gondii expresses the P22 antigen on its surface, which can be recognized by B cells leading to antibody production. These antibodies can neutralize the parasite or mark it for destruction by other immune cells. The presence of antibodies against P22 can indicate either acute or chronic infection depending on their levels and types (IgG or IgM) detected in serological assays .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The Toxoplasma P22 antigen exists as a soluble protein when expressed recombinantly. It is typically formulated in phosphate-buffered saline to maintain stability during storage. The protein exhibits stability at 4°C for short periods but should ideally be stored below -18°C to prevent degradation due to freeze-thaw cycles .

In terms of chemical properties, it is hydrophilic due to its surface-exposed domains that interact with aqueous environments within biological systems.

Applications

Scientific Uses

Toxoplasma P22 antigen has several important applications in scientific research and clinical diagnostics:

  • Serological Diagnosis: It is widely used as a diagnostic tool in ELISA tests to detect T. gondii infections in humans and animals.
  • Immunological Research: Researchers utilize this antigen to study immune responses to T. gondii, particularly how different strains may affect antibody production.
  • Vaccine Development: Understanding the role of P22 in immune evasion may aid in developing vaccines against toxoplasmosis.

The ability to produce this antigen recombinantly allows for standardized testing methods that improve diagnostic accuracy compared to traditional methods relying on whole parasite lysates .

Molecular Characterization of Toxoplasma P22 Antigen

Genomic Organization and Sequence Analysis of the SAG2 Gene

The gene encoding the Toxoplasma gondii P22 antigen, designated SAG2 (Surface Antigen 2), resides on chromosome XII as a single-copy gene lacking introns. The SAG2 locus exhibits strain-specific dimorphism, with two major allelic variants (Type I/III vs. Type II) distinguished by 1–4% nucleotide divergence. These alleles encode proteins with 97–99% amino acid identity, yet contain polymorphic residues that influence antibody recognition. The 5ʹ-flanking region of SAG2 harbors conserved cis-regulatory elements, including a TATA box and upstream activation sequences, which drive stage-specific expression in tachyzoites. Sequence analysis reveals a 657-bp open reading frame encoding a 218-amino-acid precursor protein with a hydrophobic N-terminal signal peptide (residues 1–25) and a C-terminal glycosylphosphatidylinositol (GPI)-anchor attachment signal (residues 199–218) [4] [6] [9].

Table 1: Genomic Features of the SAG2 Locus

FeatureSpecification
Chromosomal LocationChromosome XII
Gene StructureIntronless
ORF Length657 bp
Precursor Protein Length218 amino acids
Major AllelesType I/III, Type II
Amino Acid Identity97-99%
Regulatory ElementsTATA box, stage-specific promoters

Structural Features of P22: Glycosylphosphatidylinositol (GPI) Anchoring and Epitope Mapping

The mature P22 antigen is a 22-kDa GPI-anchored surface protein generated through post-translational processing. Cleavage of the N-terminal signal peptide and C-terminal GPI-addition signal results in a 173-amino-acid mature polypeptide. GPI anchoring involves the covalent attachment of a preassembled glycolipid (GlcN-PI) to the ω-site (Ser199), facilitating integration into the parasite membrane lipid raft microdomains. This anchoring is critical for membrane localization and immune recognition [3] [10].

Epitope mapping identifies three immunodominant regions:

  • N-terminal domain (residues 30–65): Contains a conserved disulfide bridge (Cys35-Cys47) stabilizing a conformational epitope recognized by invasion-inhibiting monoclonal antibodies (e.g., T4.1F5).
  • Central domain (residues 90–130): Harbors strain-specific linear epitopes with allelic variations (e.g., Type II strains exhibit Glu112→Lys substitution, reducing antibody affinity).
  • C-terminal domain (residues 150–180): Includes the GPI-anchored region and a conserved α-helix (residues 160–170) essential for host cell adhesion [4] [5] [9].

Table 2: Key Structural Domains of P22 Antigen

DomainResiduesFunctionConservation
N-terminal30-65Conformational epitope; disulfide bondHigh (100%)
Central polymorphic90-130Strain-specific linear epitopesLow (89-92%)
C-terminal helix160-170Host cell adhesionHigh (98%)
GPI-attachment199-218Membrane anchoringSignal sequence only

Recombinant Expression Systems for P22: E. coli, pET32/BL21DE3, and GST Fusion Proteins

Recombinant P22 (rP22) has been expressed in E. coli using multiple vector systems to overcome solubility challenges:

  • GST fusion systems (pGEX-2T/4T): The SAG2 ORF (codons 26–198) is cloned downstream of glutathione-S-transferase (GST). Expression in BL21(DE3) strains yields insoluble inclusion bodies requiring denaturation (urea) and refolding. Thrombin cleavage releases rP22 with 80–85% purity. This system preserves conformational epitopes when refolded optimally, as confirmed by monoclonal antibody reactivity [5] [9].
  • His-tag systems (pET32a): Trx-His-S-tag fusions enhance solubility but necessitate tag removal for structural studies. Yields reach 15–20 mg/L in SHuffle T7 lysY strains under 0.5 mM IPTG induction at 20°C.
  • Native expression: Codon-optimized SAG2 in pBAD/TOPO vectors yields <5 mg/L soluble protein due to aggregation-prone hydrophobic regions [1] [2].

Table 3: Recombinant P22 Expression Platforms

Vector SystemHost StrainSolubilityYieldKey Applications
pGEX-2T/4TBL21(DE3)Low (<10%)40 mg/L*ELISA, immunoblot diagnostics
pET32aSHuffle T7 lysYModerate (60%)15-20 mg/LStructural studies
pBAD/TOPOTOP10Very low<5 mg/LLimited research use

*After refolding; GST fusion concentration prior to cleavage.

Post-Translational Modifications and Antigenic Variability Across T. gondii Strains

P22 undergoes two major co-translational modifications:

  • N-glycosylation: A single site (Asn102) conserves high-mannose N-glycans (Man5GlcNAc2) in Type I strains, absent in Type II due to Asn102→Ser polymorphism.
  • GPI anchor remodeling: The core GPI (EtN-PO4-Manα1–2Manα1–6Manα1–4GlcN-PI) is modified with sidechains (e.g., GalNAcβ1–4Glcα1–4 in RH strain), influencing scavenger receptor binding and virulence. ΔPIGJ mutants lacking sidechains exhibit enhanced macrophage adhesion [3] [10].

Antigenic variability arises from:

  • Strain-specific polymorphisms: Type I (RH) and Type III (CEP) strains share identical P22 sequences, while Type II (ME49) shows 4 amino acid substitutions (Glu112Lys, Ala129Thr, Gly151Ser, Asp179Glu). The Gly151Ser variant reduces antibody avidity by 60% in chronic infections [4] [6].
  • Bradyzoite-specific isoforms: The SAG2B paralog (76% identity) replaces P22 in tissue cysts, exhibiting cross-reactivity in serodiagnostics [4] [9].

Table 4: Strain-Specific Variations in P22 Antigen

Strain TypeAmino Acid VariationsGPI GlycoformN-glycosylation
Type I (RH)NoneGalNAcβ1–4Glcα1–4Asn102: Mannose+
Type II (ME49)Glu112Lys, Ala129Thr, Gly151Ser, Asp179GluUnmodified coreSer102: None
Type III (CEP)NoneGlcα1–4Asn102: Mannose+

Properties

CAS Number

133134-61-9

Product Name

Toxoplasma P22 antigen

Molecular Formula

C35H47N3O6

Synonyms

Toxoplasma P22 antigen

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.